[Ala18] Beta Amyloid (1-40)
Description
Overview of Amyloidogenic Peptides and Their Role in Proteinopathies
Amyloidogenic peptides are proteins that can misfold and aggregate into insoluble fibrous deposits known as amyloid fibrils. nih.gov These pathological accumulations are a hallmark of a class of diseases called proteinopathies, which includes many neurodegenerative disorders. nih.govfrontiersin.org The process of protein misfolding often involves a conformational change from a soluble, functional state to a beta-sheet-rich structure that promotes self-assembly into toxic oligomers and larger fibrils. nih.govfrontiersin.org These aggregates can disrupt normal cellular function, leading to tissue damage and disease. nih.gov While some amyloid proteins have been associated with non-pathological biological functions, their aggregation is a key event in the progression of numerous diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.org
Classification and Biological Context of Amyloid-Beta Isoforms
Amyloid-beta (Aβ) peptides are a primary example of amyloidogenic peptides and are central to the pathology of Alzheimer's disease. wikipedia.orgnih.gov They are derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein with various physiological roles. wikipedia.orgwikipedia.orgfrontiersin.org The cleavage of APP by β-secretase and γ-secretase results in the production of Aβ peptides of varying lengths, typically ranging from 36 to 43 amino acids. wikipedia.orgnih.gov
The most common isoforms are Aβ(1-40) and Aβ(1-42). athenslab.gr Aβ(1-40) is generally more abundant in the cerebrospinal fluid and is the predominant form in vascular amyloid deposits. wikipedia.orgathenslab.gr In contrast, Aβ(1-42) is more hydrophobic and prone to aggregation, making it the primary component of the amyloid plaques found in the brain parenchyma of Alzheimer's patients. wikipedia.orgmdpi.com The relative ratio of these isoforms is critical, as an increase in the Aβ42/Aβ40 ratio is strongly associated with the pathogenesis of Alzheimer's disease. athenslab.gr Besides these two major forms, a wide spectrum of other Aβ variants exists, including N-terminally truncated and post-translationally modified species, which may also play a role in the disease process. nih.govmdpi.com
Rationale for Investigating Site-Specific Amino Acid Modifications, Including at Position 18, within Beta Amyloid (1-40)
Investigating the effects of site-specific amino acid modifications within the Aβ(1-40) sequence is a powerful strategy to understand the molecular drivers of its aggregation and toxicity. nih.gov By systematically altering individual amino acids, researchers can probe the contributions of specific residues to the peptide's structure, folding, and pathogenic properties. nih.govnih.gov Position 18, which is a valine in the wild-type sequence, is located within the central hydrophobic core of the Aβ peptide. This region is critical for the formation of the cross-β structure that characterizes amyloid fibrils. mdpi.com
The substitution of Valine18 with Alanine (B10760859) ([Ala18]) introduces a subtle change in the side chain, replacing a branched alkyl group with a smaller methyl group. This modification allows for the detailed study of how even minor steric alterations in this crucial region can impact the fibrillation process, the morphology of the resulting fibrils, and their neurotoxic potential. mdpi.com Such studies provide valuable insights into the fundamental mechanisms of amyloid formation and can aid in the development of therapeutic strategies aimed at preventing or disrupting Aβ aggregation. nih.govresearchgate.net
Properties
Molecular Formula |
C192H291N53O58S1 |
|---|---|
Molecular Weight |
4301.84 |
sequence |
DAEFRHDSGYEVHHQKLAFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Beta Amyloid 1 40
Monomeric Conformations and Structural Plasticity of Beta Amyloid (1-40)
The monomeric state of beta-amyloid peptides is intrinsically disordered, capable of adopting a range of conformations. The substitution at position 18 introduces a significant shift in this conformational landscape.
Characterization of Unstructured and Transiently Helical States
In contrast to the wild-type Beta Amyloid (1-40), which exists as a random coil with transient beta-strand elements, the [Ala18] Beta Amyloid (1-40) variant exhibits a pronounced tendency towards a more structured state. Research has shown that this single alanine (B10760859) substitution increases the propensity for helix formation. escholarship.org This suggests that the monomeric ensemble of the [Ala18] variant is more populated with transiently helical conformations compared to the wild-type peptide. This shift away from a beta-sheet-prone conformation is a key factor in its reduced fibrillogenic potential. escholarship.org
Environmental Influences on Monomer Conformational Ensemble
While specific studies on the environmental influences on the [Ala18] Beta Amyloid (1-40) monomer are limited, the behavior of wild-type Aβ(1-40) provides a framework for understanding potential sensitivities. For the wild-type peptide, factors such as pH, temperature, and the presence of co-solvents can significantly impact its conformational ensemble. For instance, lower pH environments (around 4-5.7) have been shown to accelerate the formation of helical intermediates in wild-type Aβ(1-40). escholarship.org It is plausible that similar environmental cues could further stabilize the inherent helical propensity of the [Ala18] variant, although specific experimental data is needed for confirmation.
Oligomerization Pathways and Intermediate Structures of Beta Amyloid (1-40)
The process of amyloid beta aggregation from monomers into fibrils proceeds through a complex series of intermediate oligomeric species. The conformational preferences of the monomeric unit heavily influence these pathways.
Structural Heterogeneity and Polymorphism of Oligomers
Oligomers of wild-type Aβ(1-40) are known to be highly heterogeneous and polymorphic. Given the altered conformational landscape of [Ala18] Beta Amyloid (1-40), it is expected that if oligomers do form, they would also exhibit structural differences from the wild-type. It is hypothesized that any oligomeric species formed by the [Ala18] variant would likely retain a higher degree of helical structure, representing an "off-pathway" state for fibrillogenesis.
Kinetic Profiles of Oligomer Assembly
The most significant consequence of the alanine substitution at position 18 is the dramatic change in the kinetics of aggregation. Studies have demonstrated that [Ala18]Aβ(1-40) has a decreased ability to form fibrils. escholarship.org This indicates a significantly slower rate of fibril assembly compared to the wild-type peptide. The stabilization of a helical, non-fibrillogenic conformation acts as a kinetic trap, slowing down the conformational conversion to the beta-sheet structure necessary for fibril elongation.
| Property | Wild-Type Beta Amyloid (1-40) | [Ala18] Beta Amyloid (1-40) |
| Predominant Monomer Conformation | Random coil with transient β-strands | Increased propensity for α-helical conformation |
| Fibril Formation | Readily forms β-sheet rich fibrils | Decreased ability to form fibrils |
| Aggregation Kinetics | Faster aggregation rate | Slower aggregation rate |
Fibrillar Assembly and Higher-Order Aggregation of Beta Amyloid (1-40)
The aggregation of Aβ(1-40) into insoluble fibrils is a complex, multi-step process that is fundamental to its pathological role. This process involves the transformation of soluble, often partially structured, monomers into highly organized, β-sheet-rich fibrillar structures.
Mechanisms of Fibril Nucleation and Elongation
The formation of Aβ(1-40) fibrils follows a nucleation-dependent polymerization model. This process begins with a lag phase, during which soluble peptide monomers undergo conformational changes and associate to form unstable oligomeric species. Once a critical nucleus, or "seed," is formed, a rapid elongation phase ensues. During elongation, monomers add to the ends of the growing fibril, leading to the formation of protofibrils that eventually mature into larger fibrillar structures. researchgate.net This process can be monitored in vitro using techniques like thioflavin T (ThT) fluorescence, which detects the formation of β-sheet structures. rpeptide.com
The kinetics of this process are influenced by various factors, including peptide concentration, pH, and temperature. The initial nucleation event is considered the rate-limiting step in fibril formation.
Detailed Analysis of Cross-Beta Sheet Architecture in Mature Fibrils
The mature Aβ(1-40) fibril is characterized by a cross-β sheet architecture. In this arrangement, individual Aβ peptides adopt a β-strand-turn-β-strand conformation, and these peptides stack perpendicular to the fibril axis. The β-strands are held together by a network of hydrogen bonds, forming extensive β-sheets that run the length of the fibril.
Solid-state NMR studies have revealed that in many Aβ(1-40) fibril polymorphs, the peptides are arranged in-register and parallel, meaning that identical residues from adjacent molecules are aligned. researchgate.net The core of the fibril is typically hydrophobic, with side chains from the β-sheets packing together to form a stable structure. This hydrophobic core is critical for the stability of the fibril. nih.gov
Biophysical Characterization of Fibril Polymorphism and Morphology
Aβ(1-40) fibrils exhibit significant polymorphism, meaning they can adopt multiple, distinct, and stable structures. nih.gov These different fibril polymorphs can vary in their morphology, such as their width, twist periodicity, and the number of protofilaments that constitute the mature fibril. researchgate.net Electron microscopy has revealed a variety of morphologies, including twisted and straight fibrils. researchgate.net
This structural heterogeneity is influenced by the conditions under which the fibrils are formed, such as agitation, temperature, and the presence of co-solutes. Different polymorphs can have distinct biophysical properties, including their stability and propensity for further aggregation.
Impact of Specific Amino Acid Substitutions on Beta Amyloid (1-40) Conformational Behavior
Site-specific amino acid substitutions provide a powerful tool to probe the relationship between the primary sequence of Aβ(1-40) and its aggregation behavior. The substitution of the native valine at position 18 with alanine ([Ala18]) offers specific insights into the role of this residue in the peptide's conformational landscape.
Local Structural Perturbations Induced by Residue Modifications (e.g., at Ala18)
The substitution of valine with alanine at position 18 ([Ala18]) introduces a subtle but significant change in the local structure of the Aβ(1-40) peptide. Valine has a larger, branched side chain compared to the smaller methyl side chain of alanine. This difference can influence the peptide's conformational preferences.
One study has shown that the Val18 to Ala mutation in Aβ(1-40) leads to an increase in α-helical stability. case.edu This suggests that the native valine at this position may play a role in promoting the β-sheet conformation that is characteristic of amyloid fibrils. The increased α-helical propensity of the [Ala18] variant could therefore hinder the conformational transition required for fibril formation.
Furthermore, studies on the dynamics of the Aβ(1-40) fibril have indicated that the side chain of Val18 is solvent-exposed and exhibits relatively large amplitude motions. nih.gov Replacing it with the smaller alanine side chain could alter these dynamics and the interactions of this region with the surrounding solvent and other peptide molecules.
| Property | Wild-Type Aβ(1-40) (with Val18) | [Ala18] Aβ(1-40) Mutant | Reference |
|---|---|---|---|
| Secondary Structure Propensity | Prone to β-sheet formation | Increased α-helix stability | case.edu |
| Side Chain Dynamics at Position 18 | Relatively large amplitude motions, solvent-exposed | Expected to have altered dynamics due to smaller side chain | nih.gov |
| Fibril Elongation | - | Destabilization of the elongation step (inferred) | nih.gov |
Altered Oligomerization and Fibrillization Kinetics due to Site-Specific Changes
The local structural changes induced by the [Ala18] substitution have a direct impact on the kinetics of oligomerization and fibrillization. The increased α-helical stability of the [Ala18] mutant makes it less likely to form β-sheet-rich fibrils through the typical α-helix to β-sheet conformational rearrangement. case.edu
Alanine scanning mutagenesis studies have shown that replacing residues within the amyloid core region (residues 15-36) generally leads to a destabilization of the fibril elongation step. nih.gov While this study did not focus specifically on position 18, it provides a general principle that suggests the [Ala18] substitution would likely destabilize the growing fibril, thereby slowing down the elongation process. This is consistent with the observation that the [Ala18] mutant has a reduced propensity to form fibrils.
| Finding | Methodology | Relevance to [Ala18] Aβ(1-40) | Reference |
|---|---|---|---|
| Val18 to Ala mutation increases α-helix stability and reduces β-sheet fibril formation. | Not specified in the provided text | Directly characterizes the conformational and aggregation behavior of the [Ala18] mutant. | case.edu |
| Alanine replacement in the amyloid core (residues 15-36) destabilizes fibril elongation. | Alanine scanning mutagenesis | Provides a basis to infer that the [Ala18] substitution would likely slow down fibril growth. | nih.gov |
| The side chain of Val18 in Aβ(1-40) fibrils is solvent-exposed and dynamic. | Solid-state NMR | Suggests the local environment of position 18 and how its modification could impact fibril structure. | nih.gov |
| 13Cα–13Cβ chemical shift differences indicate the secondary structure of Val18 in fibrils. | Solid-state NMR | Provides structural information about the native residue at position 18 within the fibril. | researchgate.net |
Influence on Conformational Landscape and Stability
The substitution of the native valine residue at position 18 with alanine in the Beta Amyloid (1-40) (Aβ(1-40)) peptide, denoted as [Ala18]Aβ(1-40), significantly alters its conformational landscape and stability. This specific mutation is located within the central hydrophobic core of the peptide, a region critical for its aggregation and fibril formation.
Research indicates that the introduction of alanine at position 18 leads to a notable increase in the propensity for α-helix formation. escholarship.org This shift in secondary structure preference away from β-sheet content is a key factor in the observed decrease in the ability of [Ala18]Aβ(1-40) to form amyloid fibrils. escholarship.org The central hydrophobic cluster, which includes residue 18, plays a crucial role in the conformational transitions that lead to aggregation. The native Valine at position 18 contributes to the hydrophobic interactions that drive the formation of β-sheets, which are the hallmark of amyloid fibrils. The substitution with a less hydrophobic alanine residue appears to disrupt these critical interactions.
Studies involving alanine scanning mutagenesis of Aβ(1-40) have provided insights into the energetic consequences of such substitutions on fibril stability. Alanine replacement of most residues within the amyloid core region, from residues 15 to 36, generally results in a destabilization of the fibril elongation process by approximately 1 kcal/mol. nih.gov This destabilization is consistent with the crucial role of hydrophobic packing in the assembly of Aβ(1-40) fibrils. nih.gov The region encompassing positions 18-21 has been identified as being particularly sensitive to structural disruptions. nih.gov
Biogenesis and Cellular Metabolism of Beta Amyloid 1 40
Proteolytic Processing of Amyloid Precursor Protein (APP)
Aβ peptides are derived from the sequential cleavage of APP, a type-I transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail. genscript.com The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway, the latter of which leads to the production of Aβ. biolegend.comnih.gov
The amyloidogenic pathway is initiated by the enzymatic action of beta-secretase, also known as β-site APP-cleaving enzyme 1 (BACE1). taylorandfrancis.com BACE1 is a transmembrane aspartic protease that cleaves APP at the N-terminus of the Aβ domain. biologists.com This cleavage releases a soluble N-terminal fragment (sAPPβ) and leaves a 99-amino acid membrane-bound C-terminal fragment known as C99. nih.govnih.gov
Following the action of beta-secretase, the C99 fragment is then cleaved by gamma-secretase. nih.gov Gamma-secretase is a multi-protein complex composed of presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). nih.govnih.gov Presenilin forms the catalytic core of the complex and performs an unusual intramembrane cleavage. nih.gov The cleavage of C99 by gamma-secretase is not precise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). nih.govnih.gov Aβ(1-40) is the predominant species produced, accounting for over 90% of the total secreted Aβ. frontiersin.org
The cleavage of APP and subsequent production of Aβ(1-40) are tightly regulated processes. The subcellular localization of APP and the secretases is a key regulatory factor. BACE1 and gamma-secretase are predominantly active in the acidic environments of the trans-Golgi network (TGN) and endosomes. nih.govnih.gov Therefore, the trafficking of APP to these compartments is critical for amyloidogenic processing.
Several factors can influence this process:
Protein Kinase C (PKC): Activation of PKC can promote the non-amyloidogenic pathway by increasing the activity of α-secretase, which cleaves within the Aβ sequence, thereby preventing Aβ production. nih.gov
GSK-3β: Glycogen synthase kinase-3β (GSK-3β) has been shown to influence Aβ production. Inhibition of GSK-3β can lead to a decrease in BACE1-mediated cleavage of APP. mdpi.com
Genetic Factors: Mutations in the genes for APP, PSEN1, and PSEN2 are known to cause familial forms of certain neurological diseases by altering APP processing and increasing the ratio of Aβ(1-42) to Aβ(1-40). nih.gov
Cellular Stress: Conditions like oxidative stress can increase BACE1 activity, leading to enhanced amyloidogenic processing of APP. nih.gov
Intracellular Trafficking and Secretion of Beta Amyloid (1-40)
Following its synthesis in the endoplasmic reticulum, APP is transported through the Golgi apparatus, where it undergoes maturation. nih.gov From the trans-Golgi network (TGN), APP can be trafficked to the cell surface. nih.gov While some APP is cleaved at the surface by α-secretase, a significant portion is re-internalized into endosomal compartments via clathrin-mediated endocytosis. nih.gov
It is within these acidic endosomes and the TGN that the majority of Aβ generation is thought to occur. nih.govportlandpress.com Once produced, Aβ peptides are secreted from the cell into the extracellular space. portlandpress.com The precise mechanisms of Aβ secretion are not fully elucidated but are believed to involve recycling endosomes that fuse with the plasma membrane, releasing their contents. portlandpress.com Another proposed pathway for secretion is through exosomes, which are small vesicles formed within multivesicular bodies. portlandpress.com Insulin (B600854) has been shown to stimulate the trafficking of APP and the secretion of Aβ. jneurosci.org Adaptor proteins, such as X11-like (X11L), can bind to APP and regulate its intracellular trafficking, thereby suppressing its processing and reducing Aβ production. nih.gov
Mechanisms of Beta Amyloid (1-40) Clearance and Degradation
The balance between Aβ production and its removal is critical. In the brain, several mechanisms contribute to the clearance and degradation of Aβ(1-40). koreascience.kr These can be broadly categorized into enzymatic degradation and receptor-mediated clearance.
A number of proteases, collectively known as amyloid-degrading enzymes (ADEs), are capable of breaking down Aβ monomers. koreascience.krnih.gov The activity of these enzymes is crucial for maintaining low physiological levels of Aβ.
Key Amyloid-Degrading Enzymes:
| Enzyme | Type | Location | Notes |
|---|---|---|---|
| Neprilysin (NEP) | Metalloprotease | Primarily neuronal, at the plasma membrane | Considered a major Aβ-degrading enzyme in the brain. frontiersin.org Can degrade both monomeric and oligomeric Aβ. oup.com |
| Insulin-Degrading Enzyme (IDE) | Metalloprotease | Cytosolic, peroxisomal, and secreted | Degrades insulin and a variety of other peptides, including Aβ. nih.gov It is effective against monomeric Aβ. oup.com |
| Endothelin-Converting Enzyme (ECE) | Metalloprotease | Primarily neuronal | Degrades monomeric Aβ. frontiersin.org |
| Matrix Metalloproteinases (MMPs) | Zinc-dependent endopeptidases | Secreted by various cells, including astrocytes and microglia | MMP-2 and MMP-9 can degrade both soluble and fibrillar forms of Aβ. frontiersin.org |
| Plasmin | Serine protease | Generated from plasminogen | Capable of degrading both non-aggregated and aggregated forms of Aβ. en-journal.org |
| Glutamate Carboxypeptidase II (GCPII) | Metalloprotease | Brain | Can degrade various Aβ species, including monomers, oligomers, and fibrils. en-journal.org |
In addition to enzymatic degradation in the extracellular space, Aβ(1-40) can be taken up by cells for degradation. This process is often mediated by cell surface receptors and is a key function of glial cells, such as microglia and astrocytes, as well as neurons. frontiersin.org
The primary pathway for intracellular degradation following uptake is the endosomal-lysosomal system. jneurosci.org After being internalized through endocytosis, Aβ is trafficked to lysosomes, where acidic hydrolases, such as cathepsins, break it down. jneurosci.orgpnas.org
Receptors Involved in Aβ Uptake:
| Receptor | Expressed on | Role in Aβ Clearance |
|---|---|---|
| Low-density lipoprotein receptor-related protein 1 (LRP1) | Neurons, astrocytes, smooth muscle cells | Mediates the endocytosis of Aβ for lysosomal degradation. jneurosci.org It is also crucial for transporting Aβ out of the brain across the blood-brain barrier. nih.gov |
| Scavenger Receptors | Microglia, astrocytes | Includes SR-A and CD36, which mediate the uptake of fibrillar Aβ by microglia. nih.gov |
| Receptor for Advanced Glycation Endproducts (RAGE) | Neurons, microglia, astrocytes | Mediates the transport of Aβ from the circulation into the brain across the blood-brain barrier. |
The clearance of Aβ(1-40) across the blood-brain barrier is an important peripheral clearance mechanism. LRP1 mediates the transport of Aβ out of the brain, while RAGE is involved in its transport into the brain. nih.gov An imbalance in the function of these transporters can contribute to the accumulation of Aβ in the brain.
Translocation and Diffusion Across Biological Barriers in Model Systems
Following a comprehensive review of available scientific literature, no specific research findings on the translocation and diffusion of the "[Ala18] Beta Amyloid (1-40)" variant across biological barriers in model systems were identified. The existing body of research on beta-amyloid transport and permeability focuses predominantly on the wild-type peptides, Beta Amyloid (1-40) and Beta Amyloid (1-42), as well as other more common mutations.
Studies on Beta Amyloid (1-40) have utilized various in vitro and in vivo models to investigate its movement across the blood-brain barrier (BBB). These models often involve brain capillary endothelial cells cultured on permeable supports or the use of animal models. Research in this area has shown that Beta Amyloid (1-40) can cross the BBB, and this transport is influenced by various receptors and transporters. For instance, studies suggest that the influx and efflux of Beta Amyloid (1-40) across the BBB are modest and appear to occur via a diffusional process rather than a specific transporter. The permeability of the BBB can also be affected by the concentration of the peptide.
However, the specific substitution of Alanine (B10760859) at position 18 ([Ala18]) introduces a modification to the peptide's sequence. Such amino acid substitutions can alter the physicochemical properties of the peptide, including its hydrophobicity, charge, and conformational state. These changes could, in theory, influence its interaction with biological membranes and transport proteins, thereby affecting its translocation and diffusion characteristics. Without specific experimental data for the [Ala18] variant, any discussion of its behavior at biological barriers would be purely speculative.
Further research is required to elucidate the specific impact of the Alanine-18 substitution on the transport kinetics of Beta Amyloid (1-40) across biological barriers like the blood-brain barrier.
Molecular Interactions of Beta Amyloid 1 40
Peptide-Membrane Interactions and Their Modulatory Role in Aggregation
The interaction between Aβ peptides and neuronal cell membranes is considered a critical step in amyloid plaque formation. The lipid bilayer can act as a catalytic surface, concentrating the peptides and facilitating their conformational change into aggregation-prone structures.
The composition and physical state of the cell membrane significantly influence the conformation and aggregation of Aβ peptides. Membranes rich in certain lipids, such as gangliosides and cholesterol, can promote the binding and subsequent aggregation of Aβ. The fluidity of the membrane also plays a role; a more fluid membrane may allow for greater penetration of the peptide into the lipid bilayer, which can alter its secondary structure and promote the formation of β-sheets, a hallmark of amyloid fibrils.
The initial binding of Aβ(1-40) to the membrane surface is often mediated by electrostatic interactions between the charged residues of the peptide and the head groups of the membrane lipids. Once anchored, the peptide can undergo a conformational transition from a random coil or α-helical structure to a β-sheet-rich conformation. This process is thought to be catalyzed by the two-dimensional nature of the membrane surface, which effectively increases the local concentration of the peptide, thereby accelerating the nucleation and growth of amyloid fibrils.
Interactions with Protein Chaperones and Proteostasis Network Components
The cellular proteostasis network, which includes molecular chaperones, plays a crucial role in managing protein folding and preventing aggregation. Chaperones can interact with Aβ peptides to inhibit their aggregation or promote their clearance. For instance, heat shock proteins (HSPs) have been shown to bind to Aβ monomers and oligomers, preventing their further assembly into toxic aggregates. The efficiency of this protective mechanism can decline with age, potentially contributing to the onset of amyloid-related diseases.
Cross-Interaction with Other Amyloidogenic Proteins (e.g., Tau Protein) in Aggregation Processes
In the context of Alzheimer's disease, there is significant evidence for a synergistic interaction between Aβ and the tau protein. The aggregation of Aβ can initiate a cascade of events that leads to the hyperphosphorylation and subsequent aggregation of tau into neurofibrillary tangles. It is believed that soluble Aβ oligomers can interact directly with tau, promoting its misfolding and aggregation. This cross-seeding mechanism highlights a complex interplay between different amyloidogenic proteins in the progression of neurodegenerative diseases.
Influence of Metal Ions and Small Molecules on Beta Amyloid (1-40) Conformational State and Aggregation Kinetics
The presence of metal ions and various small molecules can profoundly affect the conformational state and aggregation kinetics of Aβ(1-40).
Metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are known to bind to Aβ peptides and modulate their aggregation. The binding is often specific and involves histidine residues within the N-terminal region of the peptide. The stoichiometry of this binding can vary, but it often leads to a conformational change in the peptide that accelerates its aggregation. For example, the binding of Cu²⁺ or Zn²⁺ can induce a more compact and β-sheet-prone conformation of Aβ.
| Ion | Binding Site Residues | Effect on Aggregation |
| Cu²⁺ | His6, His13, His14 | Accelerates |
| Zn²⁺ | His6, His13, His14 | Accelerates |
| Fe³⁺ | His6, His13, His14 | Accelerates |
Modulatory Effects of Chelators and Inhibitors on Aggregation of [Ala18] Beta Amyloid (1-40)
Extensive research has been conducted on the modulatory effects of various compounds on the aggregation of wild-type beta-amyloid (1-40). However, specific studies detailing the impact of chelators and inhibitors on the aggregation of the variant [Ala18] Beta Amyloid (1-40) are not widely available in the current scientific literature.
The substitution of the glutamic acid at position 18 with alanine (B10760859) (Ala18) introduces a significant change in the peptide's primary structure. This alteration from a charged, hydrophilic residue to a nonpolar, hydrophobic one can be expected to influence the peptide's aggregation propensity, folding kinetics, and its interactions with potential modulatory molecules. However, dedicated studies that specifically investigate how chelators and inhibitors modulate the aggregation pathways of the [Ala18] variant are not present in the available search results.
Consequently, detailed research findings, including quantitative data on the inhibitory concentrations (e.g., IC50 values) or the specific binding mechanisms of chelators and inhibitors with [Ala18] Beta Amyloid (1-40), cannot be provided at this time. Further empirical research is required to elucidate the specific molecular interactions between this particular amyloid beta variant and potential therapeutic agents.
Below is a list of compounds mentioned in the context of beta-amyloid aggregation research, though their specific effects on the [Ala18] variant are not detailed in the provided search results.
An article focusing solely on the chemical compound "[Ala18] Beta Amyloid (1-40)" cannot be generated at this time due to a lack of specific research on this particular modified peptide in the context of the requested outline. The vast majority of scientific literature focuses on the canonical Beta Amyloid (1-40) and (1-42) peptides.
To provide a comprehensive and accurate article as requested, research specifically investigating the pathophysiological mechanisms of "[Ala18] Beta Amyloid (1-40)" in preclinical models, including its effects on cellular neurotoxicity, synaptic function, cellular stress responses, and membrane disruption in various in vitro systems, is required. Currently, there is insufficient publicly available data to fulfill the detailed requirements of the provided outline for this specific compound.
Pathophysiological Mechanisms Involving Beta Amyloid 1 40 in Preclinical Models
Beta Amyloid (1-40) in Animal Models of Amyloidosis
Characterization of Amyloid Deposition in Transgenic Rodent Models
Transgenic rodent models are crucial for investigating the mechanisms of amyloid-beta (Aβ) deposition in Alzheimer's disease. These models, which typically overexpress mutated human amyloid precursor protein (APP), replicate many features of human amyloid pathology. nih.gov The characterization of Aβ(1-40) deposits in these animals provides vital information on the progression of amyloidosis.
One of the most established models is the Tg2576 mouse, which expresses human APP with the Swedish (K670N/M671L) mutation. nih.gov In these mice, Aβ levels are significantly elevated from a young age, though parenchymal and vascular Aβ deposition begins around 9 months. oup.com While Aβ(1-42) is thought to initiate plaque formation, Aβ(1-40) is the more abundant isoform in the brain and a major component of the amyloid plaques that develop. nih.gov Enzyme-linked immunosorbent assay (ELISA) measurements confirmed that Aβ(1-40) is several-fold more abundant than Aβ(1-42) in these mice. nih.gov Immunohistochemical analysis has shown that Aβ(1-40) is preferentially located in the central, congophilic core of plaques, which are associated with damaged synapses. nih.gov
Double transgenic models, such as the APP/PS1 mouse which co-expresses a mutant human APP and a mutant presenilin-1 (PS1), exhibit a more aggressive and earlier onset of amyloid pathology. nih.govresearchgate.net In the APP/PS1dE9 model, Aβ deposition is detectable as early as 4 months and increases progressively. researchgate.netnih.gov These mice develop extensive parenchymal plaques and are also characterized by cerebral amyloid angiopathy (CAA), where Aβ deposits accumulate in the walls of cerebral blood vessels. researchgate.netnih.gov While both Aβ42 and Aβ40 levels increase with age, the Aβ42/40 ratio is a key determinant of the deposition pattern. embopress.org A high Aβ42/Aβ40 ratio tends to drive parenchymal plaque deposition, whereas Aβ(1-40) is strongly associated with promoting vascular deposition in CAA. embopress.orgscispace.com
| Model | Key Features of Aβ(1-40) Deposition | Predominant Plaque Types | Affected Brain Regions |
|---|---|---|---|
| Tg2576 | Highly abundant isoform; preferentially located in the core of mature plaques. nih.gov Deposition begins around 9 months of age. oup.com | Dense-core parenchymal plaques, vascular deposits (CAA). nih.govoup.com | Cortex, Hippocampus, cerebral blood vessels. nih.govoup.com |
| APP/PS1 | Accelerated and early deposition (from 4-6 months). researchgate.netembopress.org Contributes significantly to both parenchymal and vascular amyloidosis. researchgate.net | Parenchymal plaques and significant Cerebral Amyloid Angiopathy (CAA). researchgate.netnih.gov | Neocortex, Hippocampus, thalamus, striatum, and cerebral vasculature. researchgate.netembopress.org |
Assessment of Impact on Neural Circuitry and Cognitive Functions in Model Organisms
The progressive accumulation of Beta Amyloid (1-40) and other Aβ species in transgenic models leads to significant disruptions in neural circuitry, which manifest as measurable cognitive deficits. These models have been instrumental in linking the molecular pathology of amyloidosis to the functional impairments seen in Alzheimer's disease. nih.govacnp.org
Deficits in synaptic plasticity, particularly long-term potentiation (LTP), are among the earliest functional changes observed. LTP is a cellular mechanism that underlies learning and memory. physiology.org In Tg2576 mice, cognitive impairment appears between 9 to 10 months of age, coinciding with a sharp increase in both Aβ(1-40) and Aβ(1-42) levels and the formation of numerous amyloid plaques. researchgate.net Studies have demonstrated that these mice exhibit deficits in synaptic plasticity in the hippocampus well before significant Aβ deposition occurs. elsevier.es Similarly, APP/PS1 mice show hippocampal LTP deficits, which are thought to be caused by an impairment in synaptic function. psychogenics.comnih.gov In some models, the direct application of Aβ(1-40) has been shown to cause a dose-dependent depression of LTP. researchgate.net
These disruptions in neural circuitry correlate with behavioral and cognitive impairments. Tg2576 mice show age-dependent deficits in spatial learning and memory as assessed by tasks like the Morris water maze. acnp.orgresearchgate.net APP/PS1 mice, with their more aggressive pathology, display earlier and more severe cognitive deficits in tasks assessing spatial working memory and contextual fear conditioning. psychogenics.com The cognitive decline in these models often correlates with the rising levels of soluble Aβ oligomers rather than just the insoluble plaque load, suggesting that these smaller aggregates are highly synaptotoxic. elsevier.es The injection of Aβ(1-40) directly into the hippocampus of rats has been shown to impair learning and memory weeks after the injection, suggesting that the peptide can trigger long-term degenerative processes. bu.edu
| Model | Impact on Neural Circuitry | Cognitive Deficits |
|---|---|---|
| Tg2576 | Age-dependent deficits in hippocampal long-term potentiation (LTP). researchgate.netelsevier.es Impaired synaptic transmission. jneurosci.org | Impairments in spatial reference and alternation tasks appearing at 9-10 months of age. researchgate.net |
| APP/PS1 | Early and robust LTP deficits in the hippocampus. psychogenics.comnih.gov Synapse loss and altered network activity. psychogenics.comacs.org | Decreased alternation in Y-maze and impaired contextual fear conditioning. psychogenics.com |
Modulation of Beta Amyloid 1 40 Aggregation and Associated Pathological Processes
Strategies to Inhibit Beta Amyloid (1-40) Oligomerization and Fibrillization
The inhibition of Aβ oligomerization and fibrillization is a primary therapeutic strategy. The central hydrophobic core of Aβ, which includes position 18, is a key target for the design of such inhibitors.
Development and Evaluation of Peptide-Based Aggregation Inhibitors
Peptide-based inhibitors are a significant class of molecules designed to interfere with Aβ aggregation. Many of these inhibitors are derived from the Aβ sequence itself, particularly the highly amyloidogenic KLVFF motif (residues 16-20). portlandpress.com The principle behind this strategy is that these peptide fragments can bind to the full-length Aβ peptide and disrupt the conformational changes required for aggregation. nih.gov
The substitution of valine at position 18 with alanine (B10760859) ([Ala18]) would likely influence the binding and efficacy of these peptide inhibitors. Alanine scanning mutagenesis studies have shown that residues within the 15-36 region of Aβ(1-40) are critical for the stability of amyloid fibrils. nih.gov Specifically, substitutions within the 18-21 region have been identified as being particularly sensitive to changes that disrupt the main-chain conformation necessary for fibril formation. nih.gov
Several studies have designed peptide inhibitors based on the KLVFF sequence. For instance, the retro-inverso peptides RGKLVFFGR (OR1) and RGKLVFFGR-NH2 (OR2) were developed to increase solubility and stability. nih.gov While both showed inhibitory potential against Aβ(1-40) aggregation, only OR2 was effective against the formation of oligomers. nih.gov Another example is the peptide Ac-LVFFARK-NH2 (LK7), which also demonstrated dose-dependent inhibition of Aβ fibrillation. nih.gov The efficacy of these inhibitors against an [Ala18] Aβ(1-40) mutant would depend on how the V18A substitution alters the binding interface. Given that Val18 is an integral part of the recognition motif, any change could modulate the inhibitor's binding affinity.
Table 1: Examples of Peptide-Based Inhibitors Targeting the KLVFF Motif of Beta Amyloid
| Inhibitor | Sequence | Key Features | Reported Effects on Aβ Aggregation | Citation |
|---|---|---|---|---|
| OR1 | RGKLVFFGR | Retro-inverso peptide with added Arg and Gly residues for improved solubility and stability. | Effective inhibitor of fibril formation. | nih.govnih.gov |
| OR2 | RGKLVFFGR-NH₂ | Amidated C-terminus of OR1. | Complete inhibition of oligomer formation and Aβ(1-40)-induced aggregation. | nih.govnih.gov |
| LK7 | Ac-LVFFARK-NH₂ | Arginine and lysine (B10760008) added to the LVFFA sequence. | Dose-dependent inhibition of Aβ₄₂ fibrillation. | nih.gov |
| klvffa | klvffa (D-amino acids) | Composed of D-amino acids to increase stability. | Effective at inhibiting fibril formation. | tandfonline.com |
Identification and Mechanistic Studies of Small Molecule Modulators of Self-Assembly
Small molecules represent another major avenue for inhibiting Aβ aggregation. Similar to peptide inhibitors, many small molecules are designed to interact with the KLVFF motif to prevent self-assembly. acs.org The substitution at position 18 could influence the binding of these small molecules.
Research has shown that the aromatic side-chain of Phenylalanine 19 (F19) is a critical site for nucleation of the aggregation process. researchgate.net Mutations at this site, such as F19A, have been shown to diminish the aggregation and neurotoxicity of Aβ(1-40). nih.govresearchgate.net Furthermore, the double mutant L17A/F19A also reduces aggregation and stabilizes the peptide's conformation. nih.govresearchgate.netplos.org These findings underscore the importance of the local environment around position 18. A V18A substitution, while less dramatic than altering an aromatic residue, would still modify the hydrophobic interactions within this critical core, potentially altering the efficacy of small molecule inhibitors that target this region.
Studies have identified several small molecules that can modulate Aβ aggregation, although their direct testing against an [Ala18] mutant is not documented. These molecules often work by interfering with the π-π stacking interactions of the phenylalanine residues or by disrupting the hydrophobic collapse that initiates aggregation. researchgate.net
Approaches to Enhance Beta Amyloid (1-40) Clearance and Degradation in Model Systems
The clearance of Aβ from the brain is a crucial process for preventing its accumulation. This occurs through several mechanisms, including enzymatic degradation and transport across the blood-brain barrier (BBB). nih.govbiomolther.org The central hydrophobic core of Aβ can influence these clearance pathways.
Mutant forms of Aβ have been shown to have altered clearance rates. For example, the Aβ(1-40) Dutch mutant is cleared less efficiently than the wild-type peptide. nih.govbiomolther.org Clearance of Aβ across the BBB is mediated by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govnih.gov The binding affinity of Aβ to LRP1 can be influenced by its conformation, which in turn is affected by its amino acid sequence. A substitution at position 18, located within the core aggregation domain, could potentially alter the peptide's conformation and its interaction with clearance receptors, though specific data on an [Ala18] mutant is lacking.
Enzymatic degradation by proteases such as neprilysin (NEP) and angiotensin-converting enzyme (ACE) is another key clearance pathway. smw.chmdpi.com Some familial Alzheimer's disease mutations in the central hydrophobic core affect Aβ's susceptibility to degradation. nih.gov It is plausible that an [Ala18] substitution could similarly impact the rate of enzymatic degradation by altering the peptide's structure and its recognition by these proteases.
Table 2: Key Mechanisms of Beta Amyloid (1-40) Clearance
| Clearance Mechanism | Key Proteins/Receptors Involved | Influence of Aβ Structure | Citation |
|---|---|---|---|
| Blood-Brain Barrier Transport | LRP1, P-glycoprotein | Isoform and mutant forms can have different clearance rates. | nih.govbiomolther.orgnih.govmdpi.com |
| Enzymatic Degradation | Neprilysin (NEP), Insulin-degrading enzyme (IDE), Angiotensin-converting enzyme (ACE) | Mutations in Aβ can alter susceptibility to degradation. | nih.govsmw.chmdpi.com |
| Phagocytosis | Microglia, Astrocytes | Uptake and degradation of Aβ aggregates. | nih.govbiomolther.org |
Investigation of Molecular Pathways Influencing Beta Amyloid (1-40) Production and Processing
Aβ is produced from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. mdpi.com Mutations within the Aβ sequence, particularly in the central hydrophobic core, can influence APP processing and the ratio of Aβ(1-42) to Aβ(1-40) produced. nih.govoncotarget.com
Mutations near the α-secretase cleavage site, which is adjacent to the KLVFF region, can alter the processing of APP. oncotarget.complos.org For example, the Flemish (A21G) and Arctic (E22G) mutations, located near position 18, are known to enhance the aggregation propensity of Aβ. nih.gov A mutation at position 18 could potentially influence which secretases cleave APP and at what position, thereby altering the production of different Aβ species. However, without direct experimental evidence on an [Ala18] mutant, this remains speculative. The primary impact of a mutation at this position is more likely to be on the aggregation properties of the resulting Aβ peptide rather than on its production.
Advanced Methodologies for Studying Beta Amyloid 1 40 and Its Variants
Quantitative Biochemical Assays for Aggregation Kinetics (e.g., Thioflavin-T Fluorescence, Turbidity)
The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Quantitative biochemical assays are essential for monitoring the kinetics of this process.
Thioflavin-T (ThT) Fluorescence: This is the most widely used method for quantifying amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. The assay involves incubating the Aβ peptide, such as the [Ala18] variant, in a suitable buffer, and monitoring the fluorescence intensity over time. The resulting kinetic profiles typically show a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).
Research Findings: Studies have shown that mutations within the Aβ sequence can significantly alter aggregation kinetics. For instance, familial Alzheimer's disease mutations often lead to accelerated aggregation. The substitution of Alanine (B10760859) at position 18 is a research modification used to probe the role of specific residues in fibrillogenesis.
Turbidity Assays: Turbidity measurements provide a complementary method to monitor the formation of large Aβ aggregates. As Aβ peptides assemble into fibrils and larger aggregates, they scatter light, leading to an increase in the turbidity of the solution. This can be measured as an increase in absorbance at a specific wavelength (typically between 340-405 nm) using a spectrophotometer.
Research Findings: Turbidity assays can be used in conjunction with ThT fluorescence to distinguish between different types of aggregates, as not all large aggregates are necessarily amyloidogenic (i.e., rich in β-sheets).
| Assay | Principle | Information Gained | Typical Observation with [Ala18] Aβ(1-40) |
| Thioflavin-T (ThT) Fluorescence | Increased fluorescence upon binding to β-sheet structures | Fibril formation kinetics (lag time, elongation rate) | Altered aggregation kinetics compared to wild-type Aβ(1-40) |
| Turbidity | Light scattering by large aggregates | Formation of large, light-scattering species | Changes in the rate and extent of large aggregate formation |
High-Resolution Structural Determination Techniques for Aggregates (e.g., Cryo-Electron Microscopy, Solid-State Nuclear Magnetic Resonance)
Determining the high-resolution structure of Aβ aggregates is fundamental to understanding their pathological mechanisms and for the rational design of inhibitors.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structure of amyloid fibrils at atomic or near-atomic resolution. The method involves flash-freezing a suspension of fibrils in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of particle images are then computationally processed to reconstruct a 3D model of the fibril.
Research Findings: Cryo-EM studies have revealed that Aβ(1-40) fibrils are polymorphic, meaning they can adopt multiple distinct structural arrangements (polymorphs). These polymorphs can differ in their protofilament number, symmetry, and molecular conformation. The [Ala18] substitution could potentially influence which polymorph is favored.
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is another key technique for the high-resolution structural analysis of insoluble protein aggregates like amyloid fibrils. It provides information on the conformation and packing of the peptide within the fibril. By labeling the peptide with stable isotopes (e.g., ¹³C, ¹⁵N), specific inter-atomic distances and torsion angles can be measured, which are then used to build a structural model.
Solution-State Biophysical Characterization (e.g., Circular Dichroism, Dynamic Light Scattering, Size Exclusion Chromatography, Small Angle X-ray Scattering)
Before aggregating, Aβ peptides exist in solution as monomers and small oligomers. Characterizing these early-stage species is crucial as they are thought to be the most neurotoxic.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins in solution. Aβ monomers are typically disordered, exhibiting a characteristic random coil CD spectrum. Upon aggregation, the spectrum shifts to one indicative of β-sheet structure.
Research Findings: CD can be used to monitor the conformational transition from random coil to β-sheet in real-time, providing insights into the early stages of aggregation. The kinetics of this transition can be altered by mutations like [Ala18].
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is useful for detecting the formation of oligomers and larger aggregates by monitoring changes in the hydrodynamic radius of the scattering species.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to isolate and quantify Aβ monomers, oligomers, and larger aggregates, providing a snapshot of the species present at a given time point.
Small-Angle X-ray Scattering (SAXS): SAXS provides low-resolution structural information about macromolecules in solution, including their size, shape, and oligomeric state.
| Technique | Information Provided | Application to [Ala18] Aβ(1-40) |
| Circular Dichroism (CD) | Secondary structure (e.g., random coil, β-sheet) | Monitor conformational changes during aggregation |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius and size distribution | Detect formation of oligomers and larger aggregates |
| Size Exclusion Chromatography (SEC) | Separation and quantification of different sized species | Isolate and analyze monomers, oligomers, and fibrils |
| Small-Angle X-ray Scattering (SAXS) | Low-resolution shape and size in solution | Characterize the overall structure of soluble species |
Mass Spectrometry-Based Approaches for Characterization of Aβ(1-40) Species and Aggregates
Mass spectrometry (MS) offers high sensitivity and mass accuracy, making it a powerful tool for characterizing the heterogeneous mixture of Aβ species.
Electrospray Ionization (ESI-MS): Can be used to identify the precise mass of Aβ monomers and post-translationally modified variants.
Ion Mobility-Mass Spectrometry (IM-MS): Separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This allows for the differentiation of conformational isomers, such as different oligomeric forms of Aβ.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Probes the solvent accessibility of different regions of the Aβ peptide. Regions that become protected from exchange upon aggregation are identified as being part of the fibril core.
Research Findings: These MS techniques can map the regions of the [Ala18] Aβ(1-40) peptide that are involved in oligomerization and fibrillogenesis and can identify any modifications that may occur during the aggregation process.
Cell-Based Assays for Investigating Aβ(1-40) Cellular Uptake and Neurotoxicity
Understanding how Aβ aggregates interact with cells and cause toxicity is a key goal of Alzheimer's research.
Cellular Uptake Assays: To study uptake, Aβ peptides can be labeled (e.g., with a fluorescent tag) and incubated with cultured neuronal or glial cells. The amount of internalized peptide can then be quantified using techniques like fluorescence microscopy or flow cytometry.
Neurotoxicity Assays: The toxicity of different Aβ species (monomers, oligomers, fibrils) of the [Ala18] variant can be assessed by treating cultured cells and measuring cell viability. Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
Research Findings: It is generally accepted that soluble oligomers are the most toxic Aβ species. Cell-based assays are critical for determining how the [Ala18] substitution affects the formation of these toxic oligomers and their interaction with cells.
Computational Approaches: Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to study the motion of atoms in Aβ peptides over time.
All-Atom MD Simulations: These simulations can provide detailed insights into the conformational dynamics of Aβ monomers and the early stages of oligomerization. They can reveal transient secondary structures and key interactions that may lead to aggregation.
Coarse-Grained MD Simulations: By simplifying the representation of the protein, coarse-grained simulations can model longer timescale processes, such as the assembly of multiple Aβ peptides into larger oligomers and fibril-like structures.
Research Findings: MD simulations can be used to predict how the [Ala18] substitution might alter the conformational landscape of the Aβ monomer, potentially predisposing it to a more aggregation-prone state. Simulations can also model the structure of [Ala18] Aβ(1-40) fibrils and compare their stability to wild-type fibrils.
Comparative Analysis of Beta Amyloid 1 40 and Beta Amyloid 1 42
Structural and Aggregation Propensity Differences Between Aβ(1-40) and Aβ(1-42)
The two most predominant isoforms of amyloid-beta (Aβ), Aβ(1-40) and Aβ(1-42), exhibit distinct biophysical and biochemical properties despite the minimal difference in their primary structure. pnas.org Aβ(1-42) possesses two additional C-terminal residues, Isoleucine (Ile41) and Alanine (B10760859) (Ala42), which render it more hydrophobic and are believed to be the primary reason for its heightened propensity to aggregate. bmbreports.orgmdpi.com
In their monomeric state in solution, both Aβ(1-40) and Aβ(1-42) populate largely indistinguishable coil-like conformations. bmbreports.org However, the aggregation pathways and the resulting structures of the aggregates differ significantly. Aβ(1-42) aggregates much more rapidly than Aβ(1-40) and is considered the more neurotoxic species. pnas.org The aggregation process for both peptides involves a transition from monomers to soluble oligomers, protofibrils, and finally to insoluble fibrils that form amyloid plaques.
Structural studies have revealed key differences in the fibril architecture. Fibrils of Aβ(1-40) often exhibit a β-loop-β motif. In contrast, Aβ(1-42) fibrils can adopt a unique triple-β-sheet structure. This structural distinction is significant as monomeric Aβ(1-40) is incompatible with the distinct tertiary fold of the Aβ(1-42) fibril, limiting cross-replication. The additional residues in Aβ(1-42) disrupt intramolecular interactions that are present in Aβ(1-40), promoting a turn motif at the C-terminus that facilitates aggregation. bmbreports.org
Table 1: Key Structural and Aggregation Differences
| Feature | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |
|---|---|---|
| Primary Structure | 40 amino acids | 42 amino acids (extra Ile41, Ala42) |
| Aggregation Rate | Slower | Faster |
| Neurotoxicity | Less toxic | More toxic |
| Fibril Structure | Commonly β-loop-β motif | Can form a triple-β-sheet motif |
| Solubility | More soluble | Less soluble, more prone to form insoluble aggregates mdpi.com |
Distinct Contributions of Aβ(1-40) and Aβ(1-42) to Model Pathologies
In various pathological models of Alzheimer's disease, Aβ(1-40) and Aβ(1-42) demonstrate distinct roles. Aβ(1-42) is recognized as the primary species initiating plaque formation in the brain parenchyma and is the dominant form found in the senile plaques of Alzheimer's patients. pnas.orgnih.gov Its early deposition is considered a critical event in the disease cascade. nih.gov In animal models, the injection of Aβ(1-42) has been shown to induce more significant pathophysiological damage compared to Aβ(1-40). researchgate.net
Conversely, Aβ(1-40) is the more abundant soluble isoform in cerebrospinal fluid (CSF) and is the predominant species found in vascular amyloid deposits, a condition known as cerebral amyloid angiopathy (CAA). fujirebio.com While Aβ(1-40) can form amyloid fibrils in vivo, some studies suggest its role in plaque maturation rather than initiation. nih.govjneurosci.org One in vivo study in rats showed that injected Aβ(1-40) was competent to form amyloid fibrils, whereas Aβ(1-42) did not, undergoing rapid C-terminal proteolysis instead. nih.gov This suggests that while Aβ(1-42) may initiate deposition, the subsequent deposition of Aβ(1-40) could be necessary for the development of mature plaques. nih.govjneurosci.org
In cell culture models, Aβ(1-42) consistently demonstrates higher toxicity. Studies on human neuroblastoma cell lines (SH-SY5Y) have shown that Aβ(1-42) significantly reduces cell viability, an effect not observed with Aβ(1-40) at similar concentrations. researchgate.net Furthermore, intracellular microinjection of Aβ(1-42) is selectively cytotoxic to primary human neurons, while Aβ(1-40) is not. nih.gov
Table 2: Pathological Contributions in Models
| Pathological Feature | Role of Beta-Amyloid (1-40) | Role of Beta-Amyloid (1-42) |
|---|---|---|
| Parenchymal Plaques | Contributes to plaque maturation; less abundant. nih.gov | Primary initiating species; most abundant in plaques. pnas.orgnih.gov |
| Cerebral Amyloid Angiopathy (CAA) | Predominant species in vascular deposits. fujirebio.com | Less predominant than Aβ(1-40). |
| Neurotoxicity in vitro | Lower toxicity in neuronal cell lines. researchgate.net | Higher toxicity in neuronal cell lines and primary neurons. researchgate.netnih.gov |
| Synaptotoxicity | Can inhibit Aβ(1-42)-induced synapse degeneration. nih.gov | Induces synapse degeneration and inhibits synaptic function. nih.gov |
Heterogeneous Aggregation and Cross-Seeding Mechanisms Involving Aβ(1-40) and Aβ(1-42)
The aggregation of amyloid-beta is a complex process that can involve both homologous (self-seeding) and heterologous (cross-seeding) nucleation. Research has shown that Aβ(1-40) and Aβ(1-42) can interact and influence each other's aggregation pathways. nih.govmdpi.com Both peptides are capable of cross-seeding each other's fibril formation in a concentration-dependent manner, a phenomenon attributed to their structural plasticity which allows them to adopt each other's fibrillar structures. nih.gov
Kinetic studies reveal that fibril seeds of Aβ(1-42) can accelerate the aggregation of monomeric Aβ(1-40), and conversely, Aβ(1-40) seeds can promote the aggregation of Aβ(1-42). nih.gov However, the efficiency of cross-seeding is not always symmetrical. For instance, some studies suggest that the structural differences between the two isoforms, such as the "U" shaped fold of Aβ(1-40) versus the "S" shaped fold of Aβ(1-42), can limit the efficiency of cross-seeding. nih.gov
When mixed, these peptides can form unique, interlaced fibrils. rsc.org This co-aggregation into mixed species indicates that the properties of the resulting aggregates may not simply be an additive effect of the individual components. rsc.org This phenomenon of heterogeneous aggregation and cross-seeding increases the complexity of amyloid polymorphs, which may correspond to different disease phenotypes. rsc.org Furthermore, the interaction between Aβ isoforms extends beyond just the two main variants, with evidence suggesting Aβ can cross-seed with other amyloidogenic proteins like tau and α-synuclein, potentially linking different neurodegenerative diseases. nih.govmdpi.com
Ratio-Dependent Effects of Aβ(1-40) and Aβ(1-42) in Aggregation and Toxicity Models
The relative ratio of Aβ(1-42) to Aβ(1-40) is a critical determinant of amyloid pathology, arguably more so than the absolute concentration of either peptide. nih.govnih.gov An elevated Aβ(1-42)/Aβ(1-40) ratio is a well-established biomarker for Alzheimer's disease, indicating an increased propensity for amyloid deposition. bmbreports.orgnih.gov
In vitro and in vivo studies have consistently shown that even small increases in the Aβ(1-42)/Aβ(1-40) ratio can dramatically accelerate aggregation kinetics and enhance neurotoxicity. nih.gov A higher proportion of Aβ(1-42) in a mixture can stabilize toxic oligomeric intermediates, which are considered the primary neurotoxic species. nih.gov These mixed oligomers, even with low proportions of Aβ(1-42), can be as detrimental as pure Aβ(1-42) oligomers in terms of their adverse effects on cell viability and metabolism in various brain cell types, including neurons, microglia, and endothelial cells. nih.gov
Conversely, Aβ(1-40) has been shown to have a modulatory, and sometimes inhibitory, effect on Aβ(1-42) aggregation. nih.govembopress.org At certain ratios, Aβ(1-40) can inhibit the fibrillization of Aβ(1-42), potentially by forming less toxic hetero-oligomers. nih.gov This protective effect has been observed in studies where increased levels of Aβ(1-40) were found to reduce amyloid deposition in vivo. embopress.org The balance between these two peptides is therefore crucial; a shift towards a higher Aβ(1-42)/Aβ(1-40) ratio disrupts this balance, promoting the formation of toxic species and driving synaptic dysfunction and neuronal death. nih.govnih.gov Studies on neuronal-like cells challenged with fibrils formed from different Aβ(1-40):Aβ(1-42) ratios showed that aggregates with higher proportions of Aβ(1-42) generally led to higher cellular levels of Aβ, although this did not always correlate directly with increased cytotoxicity in that specific model. nih.gov
Future Research Directions and Unresolved Questions for Ala18 Beta Amyloid 1 40 Research
Elucidating the Precise Role of Specific Residues (e.g., Ala18) in Aβ(1-40) Conformational Changes and Pathogenicity
A central challenge in amyloid research is understanding how single amino acid changes influence the entire cascade of protein misfolding and aggregation. The substitution of the native valine at position 18 with alanine (B10760859) ([Ala18]) provides a specific context to explore these fundamental questions.
Future investigations must focus on:
Conformational Dynamics: The transition from a soluble α-helical or random coil monomer to a β-sheet-rich structure is a pivotal event in amyloidogenesis. Molecular dynamics simulations have suggested that Aβ(1-40) can transition from an α-helix to a random coil through an intermediate β-sheet structure. Research is needed to determine how the V18A substitution alters this transitional pathway. Does it stabilize or destabilize the initial α-helical state? Does it lower the energy barrier for β-sheet formation? High-resolution techniques are required to capture these fleeting intermediate structures.
Aggregation Kinetics: It is crucial to understand if the [Ala18] substitution affects the kinetics of aggregation, including the lag phase (nucleation), elongation phase, and the formation of mature fibrils. Alanine scanning mutagenesis studies on Aβ(1-40) have provided insights into the energetic landscape of fibril stability. These studies indicate that replacing most residues in the amyloid core (residues 15-36) with alanine leads to a destabilization of the fibril structure. Specifically, analysis of proline substitutions suggests that positions 18-21 are particularly sensitive to structural disruptions. This highlights the structural importance of this region in maintaining the integrity of the amyloid fibril.
Toxicity of Intermediates: There is growing evidence that soluble oligomers, rather than mature fibrils, are the most neurotoxic species. A key unresolved question is how the [Ala18] modification influences the formation, stability, and specific structure of these toxic oligomers. Does this variant produce oligomers with a distinct conformation or a different propensity to interact with cellular membranes?
Table 1: Research Focus on the Role of Residue Ala18
| Research Area | Key Questions | Relevant Findings |
|---|---|---|
| Conformational Transition | How does the V18A substitution affect the transition from α-helix to β-sheet? | Positions 18-21 are sensitive to main-chain disrupting effects, suggesting a critical structural role. |
| Fibril Stability | Does Ala18 alter the thermodynamics of fibril elongation? | Alanine replacement in the core region generally destabilizes the fibril. |
| Oligomer Formation | How does the Ala18 residue impact the formation and toxicity of soluble oligomers? | The structure of oligomers is thought to be a key determinant of neurotoxicity. |
Further Understanding of the Physiological Functions of Monomeric Beta Amyloid (1-40)
While the pathological role of aggregated Aβ is well-documented, the physiological functions of its monomeric form are less understood but increasingly recognized as vital. The amyloid cascade hypothesis has traditionally focused on the detrimental effects of Aβ accumulation. However, emerging evidence suggests that monomeric Aβ peptides serve several beneficial biological roles.
Key areas for future research include:
Neuroprotection and Synaptic Plasticity: Monomeric Aβ(1-40) has been shown to be neuroprotective at low concentrations. It can act as an antioxidant, protecting neurons from metal-induced oxidative damage. This protective activity is lost when Aβ aggregates into oligomeric forms. Furthermore, picomolar concentrations of Aβ(1-40) can enhance synaptic plasticity and memory. A critical question is whether the [Ala18] substitution modifies these beneficial functions.
Antimicrobial Activity: One proposed physiological role for Aβ is as an antimicrobial peptide (AMP), entrapping pathogens within a network of fibrils. Research is needed to determine if the aggregation propensity of [Ala18] Aβ(1-40) alters its effectiveness as an AMP.
Regulation of Aβ Production: Some studies suggest that Aβ(1-40) monomers may participate in a negative feedback loop, inhibiting the enzymes that produce Aβ and thereby regulating their own levels. Understanding how variants like [Ala18] might disrupt this delicate homeostatic balance is a crucial avenue for future inquiry.
Table 2: Known and Proposed Physiological Functions of Monomeric Aβ
| Function | Description | Unresolved Question for [Ala18] Aβ(1-40) |
|---|---|---|
| Neuroprotection | Protects neurons against excitotoxic death and metal-induced oxidative damage at low concentrations. | Does the V18A substitution enhance or diminish this neuroprotective capacity? |
| Synaptic Regulation | Enhances synaptic plasticity and memory at picomolar concentrations. | How does the Ala18 variant affect synaptic function and memory processes? |
| Antimicrobial Role | Binds to and entraps pathogens like bacteria, viruses, and fungi. | Does the altered aggregation of [Ala18] impact its antimicrobial efficacy? |
| BBB Sealing | May contribute to sealing leaks in the blood-brain barrier. | Does this variant retain the ability to interact with and repair the BBB? |
Development of Novel Molecular Probes and Specific Modulators for Aβ(1-40) Aggregation
Developing tools to detect and manipulate Aβ(1-40) aggregation is essential for both research and clinical applications. While compounds like Thioflavin T (ThT) and Congo Red are widely used to detect amyloid fibrils, they have limitations in specificity and binding affinity.
Future efforts should be directed towards:
Oligomer-Specific Probes: Given the toxicity of oligomeric intermediates, there is a pressing need for molecular probes that can specifically detect these early-stage aggregates. Strategies using fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), and aggregation-induced emission (AIE) are being explored to design probes that can distinguish between monomers, oligomers, and fibrils.
Modulators of Aggregation: The development of small molecules that can inhibit or redirect the aggregation pathway holds therapeutic promise. This includes compounds that stabilize the non-toxic monomeric form, block the formation of β-sheets, or promote the formation of non-toxic aggregate species. Bifunctional compounds that combine metal chelation with Aβ interaction are also being investigated, as metal ions can influence Aβ aggregation.
Peptide-Based Inhibitors: Synthetic peptides incorporating modifications like N-methylated amino acids or proline substitutions can prevent the hydrogen bond formation necessary for cross-β structure, thereby inhibiting fibrillization.
Advanced In Vitro and Ex Vivo Modeling of Aβ(1-40) Pathology for Therapeutic Discovery
To accelerate therapeutic discovery, it is imperative to develop and refine models that accurately replicate the complexities of Aβ pathology in the human brain.
Advanced In Vitro Models:
iPSC-Derived Neurons: Induced pluripotent stem cells (iPSCs) from patients with familial or sporadic Alzheimer's disease can be differentiated into neurons and other brain cells (astrocytes, microglia). These models can recapitulate patient-specific pathologies, such as altered Aβ(1-42)/Aβ(1-40) ratios.
3D Organoids and Bioengineered Platforms: Three-dimensional "mini-brains" or organoids provide a more complex cellular environment, allowing for the study of interactions between different cell types in response to Aβ pathology.
Ex Vivo Models:
Organotypic Brain Slice Cultures: These cultures maintain the tissue architecture and neural circuitry of specific brain regions, like the hippocampus. They serve as a valuable platform to study the processing of amyloid precursor protein (APP) and the secretion of Aβ peptides in a context that closely resembles the in vivo environment. Such models can be used for long-term analysis of neurodegeneration and for testing the effects of potential therapeutics.
Integration of Multi-Omics Data to Understand Aβ(1-40) in Complex Biological Systems
A systems biology approach, integrating various "omics" datasets, is necessary to build a comprehensive picture of how Aβ(1-40) and its variants contribute to disease. Individual technologies alone cannot capture the full biological complexity of neurodegenerative diseases.
Future research will benefit from the integration of:
Genomics and Transcriptomics: To identify genetic risk factors and changes in gene expression that influence Aβ production, clearance, and aggregation pathways.
Proteomics: To analyze changes in the protein networks and post-translational modifications that occur in response to Aβ pathology. Spatially resolved proteomics can map the distribution of different Aβ proteoforms (e.g., Aβ(1-40), Aβ(1-42), and other truncated forms) within brain tissue and correlate them with other protein changes.
Metabolomics and Lipidomics: To uncover alterations in metabolic pathways and lipid profiles associated with Aβ accumulation and neurotoxicity.
Imaging Data: Integrating molecular data with imaging techniques like PET can help link molecular changes to macroscopic brain pathology.
By combining these multi-omics datasets, researchers can identify novel biomarkers for early diagnosis, uncover new therapeutic targets, and develop a more personalized approach to treating Alzheimer's disease and related dementias.
Q & A
Q. Methodological Answer :
- Circular dichroism (CD) : Monitor α-helix-to-β-sheet transitions in lipid bilayer models.
- Surface plasmon resonance (SPR) : Quantify binding affinity to GM1 ganglioside-containing membranes.
- Electrophysiology : Measure ion channel formation in planar lipid bilayers using Aβ40 mutants (e.g., [Ala18] substitution). These methods reveal perturbations in membrane integrity linked to neurotoxicity .
Advanced: How can conflicting data on Aβ40/Aβ42 ratios in vascular vs. parenchymal amyloid deposits be reconciled?
Methodological Answer : Discrepancies arise from tissue-specific extraction protocols. Vascular amyloid requires collagenase pretreatment to remove connective tissue, while parenchymal plaques are isolated via formic acid solubilization. Use mass spectrometry with isotope-labeled internal standards to quantify absolute peptide ratios. Recent studies report Aβ40:Aβ42 ratios of ~58:42 in leptomeningeal vessels and ~75:25 in parenchymal vessels .
Basic: What role does [Ala18] Beta Amyloid (1-40) play in disrupting neuronal calcium homeostasis?
Methodological Answer : Aβ40 forms Ca²⁺-permeable pores in lipid bilayers, leading to intracellular calcium overload. Use Fluo-4 AM fluorescence imaging in primary neurons or SH-SY5Y cells to measure Ca²⁺ influx. Compare wild-type Aβ40 with [Ala18] mutants to assess residue-specific effects on channel stability .
Advanced: How do in vivo and in vitro aggregation pathways of Aβ40 differ, and how can this be modeled experimentally?
Methodological Answer : In vivo aggregation involves interactions with apolipoprotein E (ApoE) and heparan sulfate proteoglycans, absent in vitro. To bridge this gap, use transgenic mouse models (e.g., APP/PS1) and microdialysis to collect interstitial fluid Aβ40. For in vitro studies, supplement cell culture media with ApoE isoforms to mimic physiological conditions .
Advanced: What methodologies elucidate the synaptic toxicity mechanisms of [Ala18] Beta Amyloid (1-40)?
Methodological Answer : Combine electrophysiological recordings (e.g., long-term potentiation [LTP] assays in hippocampal slices) with super-resolution microscopy to visualize synaptic loss. Utilize Förster resonance energy transfer (FRET)-based Aβ40 probes to track oligomer localization near postsynaptic densities .
Basic: How do post-translational modifications (e.g., [Ala18] substitution) influence Aβ40’s aggregation and toxicity profiles?
Methodological Answer : Site-directed mutagenesis (e.g., substituting Asp18 with Ala) reduces β-sheet propensity and metal-binding capacity. Characterize mutants using X-ray crystallography and toxicity assays in primary neurons. [Ala18] mutants exhibit attenuated Zn²⁺-induced aggregation, highlighting residue-specific roles in pathogenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
